6-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuran ring, a chromene ring, and a carbamoyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Shares structural similarities but differs in the presence of a thiazole ring instead of a benzofuran ring.
4-(N-(2-chloro-6-methylphenyl)carbamoyl)-2,6-dimethylmorpholine: Contains a morpholine ring instead of a chromene ring.
Uniqueness
6-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzofuran and chromene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H17ClN2O5 |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
6-chloro-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H17ClN2O5/c1-14-5-4-6-16(11-14)28-26(32)24-23(17-7-2-3-8-20(17)34-24)29-25(31)22-13-19(30)18-12-15(27)9-10-21(18)33-22/h2-13H,1H3,(H,28,32)(H,29,31) |
InChI Key |
NZSSRJDIBZFUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
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